(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Description
Properties
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNXXFZBPOCOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318548 | |
| Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76919-41-0 | |
| Record name | 76919-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Phenylimidazo[2,1-b]thiazoles
This initial step involves the reaction of 2-bromo-1-phenylethanones with thiazol-2-amines under reflux conditions in acetone. The reaction typically requires several hours to achieve satisfactory yields.
- Reactants: 2-bromo-1-phenylethanones and thiazol-2-amines.
- Solvent: Acetone.
- Conditions: Reflux for approximately 8 hours.
Conversion to (6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol
The next step involves the reaction of synthesized thiazoles with chloroacetyl chloride in 1,4-dioxane to produce 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. These intermediates are then subjected to further reactions to yield the final product.
- Solvent: 1,4-dioxane.
- Temperature: Reflux conditions.
Recent advancements have introduced microwave-assisted synthesis as a more efficient method for preparing derivatives of (6-Phenylimidazo[2,1-b]thiazol). This technique significantly reduces reaction times and improves yields.
Hantzsch Thiazole Reaction
The Hantzsch thiazole reaction is employed for synthesizing N-phenyl derivatives from the chloroethanones and thioureas under microwave irradiation.
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| No solvent | 90–120 | 15 | Trace |
| Ethanol | 90–120 | 30 | 85 |
| Methanol | 90 | 30 | 95 |
| Acetonitrile | 90–100 | 15–30 | 55 |
The highest yield was achieved using methanol at a temperature of 90 °C for 30 minutes, resulting in up to 95% yield of the desired product.
The synthesized compounds are characterized using various spectroscopic techniques such as NMR and mass spectrometry. The presence of characteristic signals confirms the formation of the intended structures.
Spectroscopic Data:
For instance:
- The $$ ^{13}C $$ NMR spectra display C=N signals around δ 164 ppm.
- The $$ ^{1}H $$ NMR spectra show a broad singlet around δ 11 ppm corresponding to NH functionality.
The preparation of (6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol involves a series of well-defined steps that can be optimized using microwave-assisted methods for enhanced efficiency and yield. The methodologies discussed provide a comprehensive pathway for researchers interested in synthesizing this compound for further applications in drug discovery and development.
Scientific Research Applications
The compound exhibits significant biological properties, particularly in the fields of oncology and microbiology. Research indicates that it may have antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent.
Anticancer Research
The antiproliferative effects against various cancer cell lines make this compound a candidate for further development in cancer therapies. Studies have demonstrated dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent.
Biochemical Studies
The compound's interaction with cytochrome P450 enzymes suggests its utility in studies related to drug metabolism and pharmacokinetics. By understanding how this compound affects enzyme activity, researchers can gain insights into metabolic pathways and potential drug interactions.
| Enzyme Target | Effect Observed |
|---|---|
| Cytochrome P450 1A2 | Inhibition of activity |
| Cytochrome P450 3A4 | Modulation of substrate metabolism |
Microbiological Applications
Preliminary studies indicate that this compound may exhibit antimicrobial properties. This aspect is particularly relevant for developing new antimicrobial agents against resistant strains of bacteria.
Case Studies
Several case studies have investigated the biological effects and applications of this compound:
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm programmed cell death.
Case Study 2: Enzyme Interaction Analysis
Research involving human liver microsomes showed that the compound inhibited specific cytochrome P450 enzymes. This finding is crucial for understanding the compound's pharmacokinetic profile and its implications for drug-drug interactions.
Mechanism of Action
The mechanism of action of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Methyl or chloro substituents reduce XLogP3 compared to the phenyl group, enhancing water solubility .
- Bioactivity : The 4-methylsulfonylphenyl analogue (XLogP3 = 2.1) demonstrates potent anticancer activity, likely due to enhanced electron-withdrawing effects and target binding .
- Antitubercular Activity : The cyclohexyl-substituted derivative exhibits 100% inhibition at >6.25 µg/mL, attributed to increased steric bulk and membrane penetration .
Comparison with Analogues
- Anticancer Analogues : Derivatives like 6-(4-methylsulfonylphenyl)imidazo[2,1-b]thiazole are synthesized via Vilsmeier-Haack formylation followed by Suzuki-Miyaura coupling, achieving yields of 70–85% .
- Antitubercular Hybrids : Cyclohexyl-substituted analogues require multi-step hydrazine-carbodithioate reactions, yielding 25–57% .
Target Compound
Analogues
- Anticancer : The N,N-dimethyl derivative of 6-(4-methylsulfonylphenyl)imidazo[2,1-b]thiazole shows IC₅₀ = 1.2 µM against HepG2 cells, comparable to cisplatin .
- Antitubercular: (2-Cyclohexyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol achieves 100% inhibition of Mycobacterium tuberculosis at >6.25 µg/mL, outperforming first-line drugs like isoniazid .
- Anti-inflammatory : Imidazothiazole-chalcone hybrids exhibit antioxidant activity via DPPH radical scavenging (IC₅₀ = 12–18 µM) .
Structure-Activity Relationships (SAR)
C5 Substitution: Hydroxymethyl or cyanoacrylate groups enhance hydrogen bonding with biological targets, improving potency .
C6 Aryl Groups : Electron-withdrawing substituents (e.g., methylsulfonyl) increase anticancer activity by stabilizing ligand-receptor interactions .
C2 Modification : Methyl or cyclohexyl groups improve metabolic stability and membrane permeability .
Biological Activity
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a unique structural framework that includes an imidazo-thiazole core and a phenolic methanol group, which may contribute to its diverse biological effects.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₀N₂OS
- Molecular Weight : 230.29 g/mol
- CAS Number : 76919-41-0
- Melting Point : 198-200 °C
The biological activity of this compound can be attributed to its interaction with various cellular targets:
Target Interactions
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes, which are essential for drug metabolism.
- Cellular Proliferation : The compound has shown dose-dependent antiproliferative effects against various cancer cell lines, indicating potential anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant activity against cancer cells. For instance:
- In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in human acute myeloid leukemia (AML) cell lines such as MV4-11. The IC50 values for these effects are reported to be very low (as low as 0.002 μM) for some derivatives in related studies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds within the same class have exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains including E. coli and S. aureus .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
- The presence of the phenolic methanol group at the 5-position enhances its reactivity and potential interactions with biological macromolecules.
| Compound | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| This compound | Antiproliferative | 0.002 μM (MV4-11) | |
| Related Thiazole Derivative | Antimicrobial | MIC = 0.0195 mg/mL (E. coli) |
Case Studies
A notable study focused on the synthesis and evaluation of various derivatives of thiazole compounds, including this compound. The findings indicated that modifications in the structure significantly impacted their biological activity against specific cancer cell lines and bacterial strains.
Example Case Study
In a study investigating the efficacy of thiazole derivatives against AML:
Q & A
Q. What are the common synthetic routes for (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol, and how are reaction conditions optimized?
Answer: Synthesis typically involves cyclization or functionalization of imidazo-thiazole precursors. Key methods include:
- Microwave-assisted Hantzsch thiazole synthesis : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation improves reaction efficiency and yield .
- Ionic liquid-mediated one-pot synthesis : Using [Bmim]Br as a solvent and catalyst enables eco-friendly, high-yield synthesis of derivatives (e.g., hydrazine hybrids) .
- Demethylation with BBr₃ : For hydroxyl group introduction, BBr₃ in anhydrous dichloromethane at −78°C under N₂ is effective, as seen in pan-RAF inhibitor synthesis .
Optimization factors : Catalyst choice (e.g., gold for atom-economical cyclization ), solvent (PEG-400 for heterogenous catalysis ), and temperature control to minimize side reactions.
Q. How is the structural identity of this compound verified experimentally?
Answer:
- Spectroscopic analysis :
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve bond lengths/angles and intermolecular interactions, critical for confirming stereochemistry .
Advanced Research Questions
Q. What strategies address low yield or purity in the synthesis of imidazo-thiazole derivatives?
Answer:
- Byproduct mitigation : Use TLC or HPLC to monitor intermediates (e.g., thiourea adducts) and adjust stoichiometry .
- Purification : Recrystallization in water/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) isolates target compounds .
- Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 reduces side reactions during chlorobenzyl-oxy-phenyl-ethyl-thio-tetrazole synthesis .
Q. How does crystallographic data inform the biological activity of this compound?
Answer:
- Binding mode analysis : Co-crystallization with target proteins (e.g., IDO1 in PDB:6KOF) reveals hydrogen bonding and hydrophobic interactions. For example, the imidazo-thiazole core anchors to the heme pocket, while the phenyl group engages in π-π stacking .
- Structure-activity relationship (SAR) : Modifications at the 5-position (e.g., methanol substitution) enhance solubility and target affinity, as seen in pan-RAF inhibitors .
Q. How can researchers evaluate the compound’s selectivity for kinase targets (e.g., EGFR, RAF)?
Answer:
- Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., 5-lipoxygenase inhibition at 89% and EGFR kinase at 63% for related compounds ).
- Cellular models : Test anti-proliferative effects in melanoma lines (e.g., A375) with Western blotting for p-ERK/p-MEK to confirm RAF pathway inhibition .
- Computational docking : Use AutoDock or Schrödinger to predict binding poses and prioritize derivatives for synthesis .
Methodological Challenges
Q. How are data contradictions resolved when different synthetic routes yield varying bioactivity?
Answer:
- Purity validation : Compare HPLC/LC-MS profiles to rule out impurities .
- Crystallographic consistency : Cross-validate NMR/X-ray data to ensure structural fidelity .
- Dose-response assays : Re-test compounds under standardized conditions (e.g., fixed DMSO concentration) to isolate structure-dependent effects .
Q. What in vivo models are suitable for evaluating anti-melanoma efficacy?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
